4-Chloroaniline hydrochloride

Description

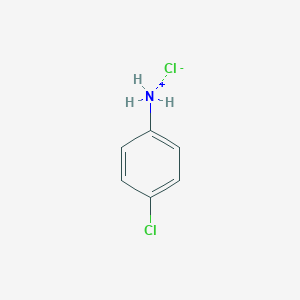

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJBQSJDQZLCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-47-8 (Parent) | |

| Record name | p-Chloroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020296 | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-96-7 | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3W01CFSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-chloroaniline (B138754) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Physical and Chemical Properties

4-Chloroaniline hydrochloride is an organic compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] It is the hydrochloride salt of 4-chloroaniline, which is a derivative of aniline (B41778) with a chlorine atom at the para position.[1] The salt form enhances its solubility in aqueous solutions.[1]

Physical Properties

This compound typically presents as a white to off-white crystalline solid, sometimes in the form of needles or powder, and may have a faint amine-like odor.[2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₂N | |

| Molecular Weight | 164.03 g/mol | [3][4] |

| Melting Point | 230 °C (sublimes) | [4] |

| Boiling Point | 232 °C (of the free base, 4-chloroaniline) | [5] |

| Solubility in Water | Soluble | [1][6] |

| Solubility in Organic Solvents | Soluble in ethanol.[2] The free base is soluble in hot water and other organic solvents.[7][8] | [2][7][8] |

| Appearance | White to off-white crystalline solid | [1][2] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the aromatic ring, the chloro substituent, and the anilinium group.

Table 2: Chemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-chloroaniline;hydrochloride | [9] |

| CAS Number | 20265-96-7 | [1] |

| InChI Key | ISJBQSJDQZLCSF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1N)Cl.Cl | [9] |

| Stability | Stable under normal conditions.[10] The free base is sensitive to air and light, and decomposes at elevated temperatures (250–300 °C).[11][10] | [11][10] |

| Reactivity | The free base is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[12][13] It can undergo exothermic reactions.[13] | [12][13] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound

This compound is typically prepared by treating 4-chloroaniline with hydrochloric acid.[2] The precursor, 4-chloroaniline, is synthesized by the reduction of 4-nitrochlorobenzene, which is obtained from the nitration of chlorobenzene.[5]

Melting Point Determination

Objective: To determine the melting point of this compound, a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample. For a pure substance, this range is typically narrow.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in water and various organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), add a small volume of the selected solvent (e.g., 1 mL) at a controlled temperature. The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, 100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Data Acquisition: The ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

Stability and Reactivity

This compound is generally stable under normal storage conditions.[10] However, its free base, 4-chloroaniline, is known to be sensitive to light and air and can decompose at high temperatures.[11][10]

The reactivity of this compound is influenced by the anilinium ion and the chlorinated aromatic ring. The free base, 4-chloroaniline, is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[12][13] Reactions with these substances can be exothermic.[13]

Conclusion

This technical guide has provided a detailed summary of the key physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Adherence to proper safety precautions is essential when handling this compound due to its potential toxicity.[1]

References

- 1. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. 4-Chloroanilinium chloride [chem.ualberta.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Chloroaniline | 106-47-8 [chemicalbook.com]

- 9. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Chloroaniline Hydrochloride (CAS Number: 20265-96-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroaniline (B138754) hydrochloride (CAS No. 20265-96-7), a significant chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and delves into its metabolic pathways and toxicological profile. Particular emphasis is placed on its mechanisms of carcinogenicity and induction of methemoglobinemia. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline.[3] It typically appears as a white to off-white crystalline solid and is soluble in water.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 20265-96-7 | [1][4] |

| Molecular Formula | C₆H₇Cl₂N | [4] |

| Molecular Weight | 164.03 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 240 °C (decomposes) | [5] |

| Solubility | Soluble in water | [1][3] |

| IUPAC Name | 4-chloroaniline;hydrochloride | [4] |

Synthesis and Purification

The industrial preparation of 4-chloroaniline, the parent compound of this compound, is primarily achieved through the reduction of 4-nitrochlorobenzene.[6] The subsequent reaction with hydrochloric acid yields the hydrochloride salt.

Experimental Protocol: Synthesis of 4-Chloroaniline from 4-Nitrochlorobenzene

This protocol describes the catalytic hydrogenation of 4-nitrochlorobenzene to 4-chloroaniline.

Materials:

-

4-Nitrochlorobenzene

-

Raney Nickel (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrogen gas

-

Hydrochloric acid (HCl)

Procedure:

-

In a high-pressure reactor, dissolve 4-nitrochlorobenzene in ethanol.

-

Add Raney Nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 3.0-3.5 MPa.

-

Heat the reaction mixture to 50-70°C with constant stirring.

-

Maintain the pH of the medium between 5 and 6.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The resulting filtrate contains 4-chloroaniline.

Experimental Protocol: Preparation of this compound

Procedure:

-

To the ethanolic solution of 4-chloroaniline from the previous step, add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

This compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting material and impurities.

-

Dry the purified this compound crystals under vacuum.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot water.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Column: Purospher® STAR RP-18 endcapped (5 µm) Hibar® RT 250x4.6 mm[7]

Mobile Phase:

-

Prepare a buffer of 2 mL triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 3.0 with orthophosphoric acid.

-

The mobile phase is a 70:30 (v/v) mixture of this buffer and acetonitrile.[7]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV at 220 nm[7]

-

Injection Volume: 10 µL[7]

-

Temperature: 25 °C[7]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving an accurately weighed amount of the product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the 4-chloroaniline peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for amine analysis.

Sample Preparation:

-

For aqueous samples, adjust the pH to >11 with 1 M sodium hydroxide.

-

Perform a liquid-liquid extraction with methylene (B1212753) chloride.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume.

GC-MS Parameters (starting point, optimization required):

-

Injector Temperature: 250°C

-

Oven Program: A temperature gradient suitable for the separation of anilines.

-

Mass Spectrometer: Set to monitor characteristic ions of 4-chloroaniline (e.g., m/z 127, 129).

Procedure:

-

Inject the prepared sample into the GC-MS system.

-

Identify 4-chloroaniline based on its retention time and the mass spectrum of the eluting peak.

-

For quantitative analysis, use a deuterated internal standard (4-chloroaniline-d4) and generate a calibration curve.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.

-

Pharmaceuticals: It is a key intermediate in the production of certain drugs.[1][2]

-

Agrochemicals: It is used in the manufacture of pesticides and herbicides.[1]

-

Dyes and Pigments: It is a precursor for various azo dyes.[1]

Toxicology and Safety

This compound is classified as a toxic and potentially carcinogenic substance.[4] Proper handling and safety precautions are imperative.

| Hazard | Description | Reference(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [4] |

| Carcinogenicity | May cause cancer. Studies have shown evidence of carcinogenic activity in male rats (sarcomas of the spleen) and male mice (hepatocellular neoplasms and hemangiosarcomas). | [1][4] |

| Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [4] |

Metabolic Pathway and Mechanism of Toxicity

The toxicity of 4-chloroaniline is linked to its metabolic activation. The primary metabolic pathway involves N-oxidation by enzymes such as prostaglandin (B15479496) synthase and chloroperoxidase to form N-(4-chlorophenyl)hydroxylamine and 1-chloro-4-nitrosobenzene.[4][8]

These reactive metabolites are responsible for the two primary toxicological effects: methemoglobinemia and carcinogenicity.

Methemoglobinemia: The N-oxidized metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.[9]

Carcinogenicity: The proposed mechanism for the carcinogenicity of 4-chloroaniline, particularly the induction of sarcomas in the spleen of male rats, involves erythrocyte toxicity. The reactive metabolites bind to red blood cells, leading to their damage. These damaged erythrocytes are then cleared by the spleen, causing vascular congestion, fibrosis, and ultimately, the formation of tumors.[10]

Conclusion

This compound is a chemical of significant industrial importance, but its handling requires a thorough understanding of its properties and associated hazards. This guide has provided a detailed overview of its chemistry, synthesis, analysis, and toxicology to aid researchers and professionals in its safe and effective use. The elucidated metabolic pathways and mechanisms of toxicity underscore the need for stringent safety protocols and further research into its long-term health effects.

References

- 1. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. Oxidant-induced apoptosis is mediated by oxidation of the actin-regulatory protein cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Oxidation of 4-chloroaniline by prostaglandin synthase. Redox cycling of radical intermediate(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Chloroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4-chloroaniline (B138754) hydrochloride in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where 4-chloroaniline hydrochloride is utilized.

Introduction

This compound is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It typically appears as a white to off-white crystalline solid.[1] The addition of the hydrochloride group significantly influences its physical and chemical properties, most notably its solubility profile, compared to its parent compound, 4-chloroaniline. Understanding the solubility of this compound is critical for its application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloroaniline and its hydrochloride salt is presented below.

| Property | 4-Chloroaniline | This compound |

| CAS Number | 106-47-8 | 20265-96-7 |

| Molecular Formula | C₆H₆ClN | C₆H₇Cl₂N |

| Molecular Weight | 127.57 g/mol | 164.03 g/mol |

| Appearance | White to pale yellow solid | White to off-white crystalline solid[1] |

| Melting Point | 68-72 °C | >300 °C |

Solubility Profile

The solubility of a compound is a crucial parameter in process chemistry, formulation development, and toxicological studies. The presence of the ionic hydrochloride group in this compound generally increases its polarity and, consequently, its solubility in polar solvents like water, while decreasing its solubility in non-polar organic solvents compared to the free base, 4-chloroaniline.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 4-chloroaniline and this compound.

Table 1: Solubility of 4-Chloroaniline

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.3 g/100 mL[2][3] |

| Water | 20 | 2.2 g/L[2][3] |

| Hot Water | - | Soluble[2] |

| Ethanol | - | Freely Soluble[4] |

| Diethyl Ether | - | Freely Soluble[4] |

| Acetone | - | Freely Soluble[4] |

| Carbon Disulfide | - | Freely Soluble[4] |

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | - | Soluble[1] |

| Methanol | - | Soluble |

| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble |

| Organic Solvents | - | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable research and development. Several standardized methods are employed for this purpose. The choice of method often depends on the properties of the solute and the solvent, as well as the expected solubility range.

OECD Guideline 105: Water Solubility

The Organization for Economic Co-operation and Development (OECD) provides a widely accepted guideline for the determination of water solubility. This guideline describes two primary methods: the Flask Method and the Column Elution Method.

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath

-

Flasks with stoppers

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of the solid this compound to a flask containing a known volume of water.

-

Stopper the flask and place it in a constant temperature bath, typically at 20 ± 0.5 °C.

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time).

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated aqueous phase from the undissolved solid by filtration or centrifugation.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

This method is suitable for substances with a solubility of < 10⁻² g/L and that are not readily ionizable.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which corresponds to the saturation solubility.

Apparatus:

-

Column with a temperature jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump

-

Fraction collector

-

Analytical instrument for concentration measurement

Procedure:

-

Coat the inert support material with an excess of this compound.

-

Pack the coated support material into the column.

-

Maintain the column at a constant temperature (e.g., 20 ± 0.5 °C).

-

Pump water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction until a constant concentration is observed. This constant concentration represents the water solubility.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature shaker or stirrer

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in the evaporating dish, typically in an oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the difference between the final and initial mass of the evaporating dish.

-

Calculate the solubility in terms of g/100 mL or other desired units.

UV-Visible Spectrophotometry

This method is applicable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Apparatus:

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Filtration or centrifugation equipment

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution of this compound and separate the clear supernatant as described in the previous methods.

-

Dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The selection of an appropriate method for determining the solubility of this compound depends on several factors, including the expected solubility and the available analytical equipment. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound and its parent compound, 4-chloroaniline. While quantitative data for the hydrochloride salt in organic solvents is limited, its high solubility in water is a key characteristic due to its ionic nature. The provided experimental protocols offer standardized and reliable methods for researchers to determine the solubility of this compound in various solvent systems, which is essential for its effective use in scientific research and industrial applications. The logical workflow diagram provides a clear decision-making framework for selecting the most appropriate solubility determination method.

References

4-Chloroaniline hydrochloride melting point and boiling point

An In-depth Technical Guide on the Melting and Boiling Points of 4-Chloroaniline (B138754) Hydrochloride

Introduction

4-Chloroaniline hydrochloride (CAS No: 20265-96-7) is an organic compound with the molecular formula C₆H₇Cl₂N. It is the hydrochloride salt of 4-chloroaniline, formed by the reaction of the aniline (B41778) derivative with hydrochloric acid.[1] This compound typically presents as a white to off-white crystalline solid.[1][2] Due to its chemical reactivity, this compound serves as a crucial intermediate in various industrial syntheses, including the manufacturing of pharmaceuticals, dyes, agrochemicals, rubber chemicals, and corrosion inhibitors.[1][2]

The determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These properties are critical for identifying substances, assessing purity, and establishing parameters for chemical processing and drug development. An impure substance will typically exhibit a depressed melting point over a wide temperature range, whereas a pure compound has a sharp, defined melting point.[3][4] This guide provides a comprehensive overview of the thermal properties of this compound and details the standard experimental protocols for their determination.

Data Presentation: Physicochemical Properties

The physical properties of this compound are distinct from its free base, 4-chloroaniline. The hydrochloride salt exhibits a significantly higher melting point and sublimes under heating. The following table summarizes the key quantitative data for both compounds for comparative analysis.

| Property | This compound | 4-Chloroaniline (for comparison) |

| Melting Point | 230°C (sublimes)[5][6] | 67-72.5°C[7][8][9] |

| Boiling Point | Sublimes at 230°C | 232°C at 760 mmHg[7][8][9][10] |

| Molecular Formula | C₆H₆ClN·HCl or C₆H₇Cl₂N | C₆H₆ClN |

| Molecular Weight | 164.03 g/mol [11] | 127.57 g/mol [9] |

| Appearance | White to off-white crystalline solid[1][2] | Pale yellow or colorless-to-yellow solid[7][10][12] |

Synthesis Overview

This compound is typically prepared through a straightforward acid-base reaction where 4-chloroaniline is treated with hydrochloric acid.[1] The industrial-scale process often involves the chlorination of nitrobenzene (B124822) derivatives, followed by chemical reduction to form the 4-chloroaniline base, and subsequent acidification to yield the hydrochloride salt.[1]

Caption: Synthesis of this compound.

Experimental Protocols

Accurate determination of melting and boiling points requires standardized laboratory procedures. The capillary method is a widely accepted technique for both solids and liquids.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid state. For this compound, this protocol would measure its sublimation point.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital MelTemp device)[4][13]

-

Thermometer (calibrated)

-

Glass capillary tubes (sealed at one end)[3]

-

Spatula and watch glass

-

Mortar and pestle

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[3]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid (2-3 mm in height) should enter the tube.[14]

-

Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube.[4][13]

-

Digital Apparatus: Insert the capillary tube into the heating block of the digital melting point apparatus.[14][15]

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20°C per minute) can be used to find an approximate melting range.[14]

-

For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate point, then reducing the rate to 1-2°C per minute.[14]

-

-

Observation and Recording: Record the temperature at which the substance first begins to melt (or sublime) and the temperature at which it becomes completely liquid (or has fully sublimed). This range is the melting point.[3] For pure substances, this range should be narrow (0.5-1°C).

Boiling Point Determination (for 4-Chloroaniline)

Since this compound sublimes, a standard boiling point determination is not applicable. The following protocol is for its free base, 4-chloroaniline, and serves as a fundamental procedure for volatile liquids. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][16][17]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (Thiele tube or beaker with heating oil)

-

Rubber band or thread

Methodology:

-

Sample Preparation: Add 2-3 mL of the liquid (4-chloroaniline) into the small test tube.[17]

-

Capillary Placement: Place the capillary tube into the test tube with its sealed end pointing upwards.[13]

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly into the heating bath.[13]

-

Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] This is the point where the external pressure equals the vapor pressure of the substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of an unknown solid sample in a laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 8. 4-クロロアニリン purified by sublimation, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-chloroanilinium chloride (CAS 20265-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. westlab.com [westlab.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 4-Chloroaniline hydrochloride from 4-nitrochlorobenzene

An In-depth Technical Guide to the Synthesis of 4-Chloroaniline (B138754) Hydrochloride from 4-Nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-chloroaniline hydrochloride, a crucial intermediate in the production of pharmaceuticals, pesticides, and dyes.[1][2] The primary and most industrially viable route involves the reduction of 4-nitrochlorobenzene to 4-chloroaniline, followed by conversion to its hydrochloride salt.[3] This guide details the reaction pathways, experimental methodologies, and relevant quantitative data associated with this process.

The synthesis is a two-step process. First, the nitro group of 4-nitrochlorobenzene is reduced to an amine group to form 4-chloroaniline. Second, the resulting aniline (B41778) derivative is treated with hydrochloric acid to produce the stable and water-soluble hydrochloride salt.

References

The Synthetic Versatility of 4-Chloroaniline Hydrochloride: A Technical Guide for Chemical Innovation

For Immediate Release

[City, State] – [Date] – 4-Chloroaniline (B138754) hydrochloride, a versatile aromatic amine, serves as a critical building block in a wide array of chemical syntheses, enabling the production of vital compounds across the agrochemical, pharmaceutical, and dye industries. This technical guide provides an in-depth exploration of its key applications, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to empower researchers, scientists, and professionals in drug development.

Introduction

4-Chloroaniline hydrochloride (ClC₆H₄NH₂·HCl) is a white to off-white crystalline solid, readily soluble in water. Its utility as a synthetic intermediate stems from the reactivity of the aromatic amine group and the influence of the para-substituted chlorine atom. This document elucidates its role in the synthesis of high-value molecules, offering a practical resource for laboratory and industrial applications.

Core Applications in Chemical Synthesis

The primary applications of this compound lie in its function as a precursor for creating complex molecular architectures. It is instrumental in the synthesis of a variety of compounds, including azo dyes, pesticides, and pharmaceutical agents.

Agrochemical Synthesis

This compound is a key starting material for several widely used agrochemicals, contributing to global food security.

-

Boscalid (B143098) (Fungicide): It is a crucial component in the synthesis of 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid. The synthesis involves a diazotization reaction of p-chloroaniline, followed by a Gomberg-Bachmann reaction.[1]

-

Pyraclostrobin (B128455) (Fungicide): The synthesis of the strobilurin fungicide pyraclostrobin involves the preparation of p-chlorophenylhydrazine hydrochloride from 4-chloroaniline. This intermediate is then used to construct the pyrazole (B372694) ring of the final molecule.[2][3]

-

Anilofos (Herbicide): This organophosphate herbicide is synthesized from N-isopropyl-4-chloroaniline, which is derived from 4-chloroaniline. The synthesis involves the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride, followed by condensation with a phosphorodithioate (B1214789) salt.[4]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a precursor for various active pharmaceutical ingredients (APIs) and intermediates.

-

Chlorhexidine (B1668724) (Antiseptic): This widely used antiseptic is synthesized via a condensation reaction between hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride.[5][6]

-

4-Chlorophenylhydrazine Hydrochloride: This compound, synthesized from 4-chloroaniline, is a vital intermediate in the production of various pharmaceuticals.

Dye Synthesis

The diazotization of this compound to form a diazonium salt is a cornerstone of azo dye production. These dyes are valued for their vibrant colors and stability. The diazonium salt readily couples with various aromatic compounds to produce a wide spectrum of colors.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic applications of this compound, providing a comparative overview of reaction efficiencies.

Table 1: Agrochemical Synthesis

| Agrochemical Intermediate/Product | Starting Material | Key Reaction Type | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

| 4'-chloro-2-aminobiphenyl (Boscalid Intermediate) | p-Chloroaniline | Diazotization, Gomberg-Bachmann | Sodium Nitrite (B80452), Aniline (B41778) | >80 (total) | - | [1] |

| 4'-chloro-2-nitrobiphenyl (Boscalid Intermediate) | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Suzuki-Miyaura Coupling | Palladium catalyst | 94 | - | [7] |

| Pyraclostrobin | p-Chlorophenylhydrazine hydrochloride | Multi-step synthesis | Various | 85-90.5 | 98.1-98.2 | [2] |

| N-isopropyl-4-chloroaniline (Anilofos precursor) | 4-Chloroaniline | Reductive Alkylation | Acetone, H₂/Pd-C | >95 | - | [4] |

Table 2: Pharmaceutical and Dye Synthesis

| Product | Starting Material | Key Reaction Type | Reagents | Yield (%) | Purity (%) | Reference |

| 4-Chlorophenylhydrazine hydrochloride | 4-Chloroaniline | Diazotization, Reduction | Sodium Nitrite, Ammonium (B1175870) Sulfite (B76179) | 86.8 | 99.2 | [8] |

| Chlorhexidine | Hexamethylene-dicyanoguanidine, p-Chloroaniline hydrochloride | Condensation | Glycol ether or n-butanol | up to 84.7 | up to 97 | [5] |

| Azo Dye | 4-Chloroaniline | Diazotization, Azo Coupling | Sodium Nitrite, 2,4-Dihydroxybenzophenone | up to 100 | - | [9] |

| Azo Dye | 4-Chloroaniline | Diazotization, Azo Coupling | Sodium Nitrite, 2-Naphthol | 87-97 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key syntheses involving this compound.

Synthesis of 4'-chloro-2-aminobiphenyl (Boscalid Intermediate)

Materials:

-

p-Chloroaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Aniline

-

Water

-

Tetrahydrofuran or DMF

Procedure:

-

Diazotization: Dissolve p-chloroaniline in a mixture of water and hydrochloric acid. Cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt. The yield of this step is typically above 97%.[1]

-

Gomberg-Bachmann Reaction: In a separate vessel, prepare a solution of aniline in a suitable solvent (e.g., water, tetrahydrofuran, or a mixture). Under alkaline conditions, add the freshly prepared diazonium salt solution to the aniline solution.

-

Work-up and Isolation: After the reaction is complete, the product is worked up. This may involve extraction and purification. To obtain the hydrochloride salt, hydrochloric acid gas can be passed through the solution of the product. Recrystallization can be used for further purification. The total yield can reach 80% or higher.[1]

Synthesis of p-Chlorophenylhydrazine Hydrochloride

Materials:

-

4-Chloroaniline

-

Hydrochloric acid

-

Sodium nitrite (20% aqueous solution)

-

Ammonium sulfite (aqueous solution)

Procedure:

-

Diazotization: Under acidic conditions, cool a suspension of 4-chloroaniline to 5-10 °C. Add the 20% sodium nitrite aqueous solution dropwise to carry out the diazo reaction and generate the diazonium salt.

-

Reduction: At room temperature, add the ammonium sulfite aqueous solution dropwise to the diazonium salt solution. Heat the mixture to 50-60 °C and maintain this temperature for 3-4 hours.

-

Acidification and Isolation: At 50-70 °C, add a 20% hydrochloric acid solution dropwise to the reaction mixture and maintain the temperature for 1-2 hours. Cool the solution, filter the precipitate, wash, and dry to obtain the final product. This process can achieve a yield of 86.8% with a purity of 99.2%.[8]

Synthesis of an Azo Dye

Materials:

-

4-Chloroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Coupling agent (e.g., 2-Naphthol)

-

Sodium hydroxide (B78521)

Procedure:

-

Diazotization of 4-Chloroaniline: Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

Preparation of the Coupling Solution: Dissolve the coupling agent (e.g., 2-Naphthol) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Isolation and Purification: Collect the dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. The yield for this type of reaction is typically in the range of 87-97%.[10]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic processes described.

Caption: Workflow for the synthesis of the Boscalid intermediate.

Caption: General workflow for Azo Dye synthesis.

Conclusion

This compound remains a cornerstone of modern chemical synthesis. Its accessibility and reactivity make it an invaluable precursor for a diverse range of commercially important molecules. The protocols and data presented in this guide are intended to facilitate further innovation and optimization of synthetic routes that rely on this versatile chemical intermediate. Researchers and industry professionals are encouraged to leverage this information to advance their work in agrochemical, pharmaceutical, and materials science.

References

- 1. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 2. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]

- 3. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]

- 6. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]

- 7. Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermediate of Boscalid [agris.fao.org]

- 8. CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl) aniline - Google Patents [patents.google.com]

- 9. ijirset.com [ijirset.com]

- 10. benchchem.com [benchchem.com]

4-Chloroaniline Hydrochloride: A Technical Guide for its Application as an Intermediate in Dye and Pigment Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-chloroaniline (B138754) hydrochloride, a key intermediate in the synthesis of a wide range of dyes and pigments. This document outlines its chemical properties, synthesis methodologies for colorants, and a summary of its toxicological profile, with a focus on the underlying mechanisms.

Chemical Properties and Characteristics

4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It is a pale yellow solid at room temperature.[1] The presence of the hydrochloride group increases its solubility in water compared to its free base form, 4-chloroaniline.

| Property | Value | Reference |

| Chemical Formula | C₆H₇Cl₂N | PubChem |

| Molecular Weight | 164.04 g/mol | PubChem |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 232 °C (decomposes) | Sigma-Aldrich |

| Solubility | Soluble in water |

Synthesis of Dyes and Pigments: The Diazotization and Coupling Reaction

The cornerstone of synthesizing azo dyes and pigments from this compound is the diazotization reaction, followed by a coupling reaction. This two-step process allows for the creation of a vast array of colored compounds.

The Underlying Chemistry: A Two-Step Process

-

Diazotization: The primary aromatic amine group of 4-chloroaniline is converted into a diazonium salt. This is typically achieved by reacting this compound with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures (0-5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the activated ring of the coupling component to form an azo compound, characterized by the -N=N- functional group, which acts as a chromophore.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye (4-(4-chlorophenyl)diazenyl)phenol)

This protocol details the synthesis of a simple azo dye using this compound and phenol.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part B: Azo Coupling with Phenol

-

In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. A colored precipitate will form.

-

Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure complete coupling.

-

Isolate the crude dye by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

Quantitative Data on Azo Dye Synthesis

The yield and properties of the resulting azo dyes are highly dependent on the coupling component used. The following table summarizes the synthesis of various azo dyes from chloroaniline precursors.

| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |

| 3-Chloro-4-fluoroaniline | 2-Naphthol | Red | 85-95 | 165-168 |

| 3-Chloroaniline | 2-Naphthol | Red-Orange | 82-92 | 159-162 |

| 4-Chloroaniline | 2-Naphthol | Orange | 87-97 | 151-154 |

| 3-Chloro-4-fluoroaniline | N,N-dimethylaniline | Orange | 88-96 | 155-159 |

| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (1:2 molar ratio) | - | - | 100 | - |

| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (1:3 molar ratio) | - | - | 100 | - |

| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (3:2 molar ratio) | - | - | 100 | - |

Data compiled from various sources, including Benchchem and IJIRSET.[2][3][4]

Pigment Synthesis: The Case of Hansa Yellow G

4-Chloroaniline is also a precursor for the synthesis of monoazo pigments, such as Hansa Yellow G (Pigment Yellow 1). These pigments are widely used in paints, inks, and plastics.[5][6]

Protocol 2: Synthesis of a Monoazo Pigment (Hansa Yellow G Type)

This protocol provides a general procedure for the synthesis of a monoazo yellow pigment.

Materials:

-

4-Chloroaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Acetoacetanilide (B1666496) (coupling component)

-

Sodium hydroxide

-

Sodium acetate (B1210297)

-

Ice

-

Water

Procedure:

-

Diazotization: Prepare the diazonium salt of 4-chloroaniline as described in Protocol 1, Part A.

-

Coupling Component Preparation: In a separate vessel, dissolve acetoacetanilide in an aqueous sodium hydroxide solution.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the acetoacetanilide solution with constant stirring. Maintain the temperature below 10°C.

-

pH Adjustment: Adjust the pH of the reaction mixture to 4.5-5.5 using a sodium acetate solution to facilitate the coupling reaction.

-

Maturation: Stir the resulting pigment slurry for a period to allow for crystal growth and stabilization.

-

Isolation and Finishing: Filter the pigment, wash it thoroughly with water to remove soluble salts, and then dry it. The dried pigment may be further processed to achieve the desired particle size and application properties.

Toxicological Profile and Signaling Pathways

4-Chloroaniline and its hydrochloride salt are classified as toxic and are considered possibly carcinogenic to humans.[7] Understanding the mechanisms of its toxicity is crucial for ensuring safety in research and industrial settings.

Metabolic Activation and Oxidative Stress

The toxicity of 4-chloroaniline is closely linked to its metabolic activation. The primary metabolic pathways include C-hydroxylation and N-acetylation.[8] However, a critical pathway for its toxicity is N-oxidation, which is catalyzed by enzymes such as prostaglandin (B15479496) synthase and chloroperoxidase.[9][10][11] This process leads to the formation of reactive intermediates, including N-(4-chlorophenyl)hydroxylamine and 1-chloro-4-nitrosobenzene.[8][9]

These reactive metabolites can induce oxidative stress through the generation of reactive oxygen species (ROS).[10] ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction.[9][12]

Methemoglobinemia

A significant toxic effect of 4-chloroaniline exposure is methemoglobinemia.[13] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. The N-oxidized metabolites of 4-chloroaniline are potent oxidizing agents that can directly induce this transformation in red blood cells.[8] This leads to a functional anemia and cyanosis, a bluish discoloration of the skin and mucous membranes.[13]

Cellular Toxicity and Potential Carcinogenicity

Studies in aquatic organisms, such as zebrafish, have demonstrated the cellular toxicity of 4-chloroaniline. Exposure can lead to ultrastructural alterations in the liver and gills, including changes in mitochondria, endoplasmic reticulum, and lysosomes. These changes are indicative of cellular stress and dysfunction.[12]

The genotoxic potential of 4-chloroaniline has been a subject of investigation. While some tests have shown positive results for genotoxicity, the overall evidence is complex.[12] The National Toxicology Program has found clear evidence of carcinogenic activity in male rats, with an increased incidence of spleen sarcomas.[7] This has led to its classification as a substance that may cause cancer.[7] The exact signaling pathways leading to tumorigenesis are not fully elucidated but are thought to be related to chronic tissue injury and regenerative proliferation secondary to its toxic effects.

Visualizations

Caption: Experimental workflow for azo dye synthesis.

Caption: Metabolic activation and toxicity pathway of 4-chloroaniline.

References

- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Oxidation of 4-chloroaniline by prostaglandin synthase. Redox cycling of radical intermediate(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Detection of para-chloroaniline, reactive oxygen species, and 1-chloro-4-nitrobenzene in high concentrations of chlorhexidine and in a mixture of chlorhexidine and calcium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SU405382A1 - The method of obtaining the final form of the pigment yellow 4k - Google Patents [patents.google.com]

- 13. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 4-Chloroaniline Hydrochloride in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroaniline (B138754) hydrochloride, a salt of the aromatic amine 4-chloroaniline (PCA), serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its utility stems from the reactive amino group and the chlorinated phenyl ring, which allow for its incorporation into complex molecular architectures with desired biocidal activities. This technical guide provides an in-depth examination of the role of 4-chloroaniline hydrochloride in the production of key pesticides and fungicides, detailing synthetic protocols, quantitative data, and the biochemical pathways of the resulting active ingredients.

This compound in Agrochemical Production

4-Chloroaniline and its hydrochloride salt are pivotal intermediates in the manufacturing of several classes of pesticides, including phenylurea herbicides and strobilurin and carboxamide fungicides.[1][2] The hydrochloride form is often preferred in industrial processes due to its increased stability and solubility in aqueous media.[3][4]

Synthesis of Key Agrochemicals

The following sections provide detailed experimental protocols for the synthesis of prominent agrochemicals derived from 4-chloroaniline.

Monolinuron (B160109) is a selective, systemic herbicide used to control broad-leaved weeds and annual grasses.[5] Its synthesis involves the reaction of a 4-chloroaniline-derived intermediate with dimethylamine (B145610).

Experimental Protocol: Synthesis of Monolinuron

The synthesis of monolinuron from 4-chloroaniline proceeds via a 4-chlorophenyl isocyanate intermediate.[6]

-

Formation of 4-Chlorophenyl Isocyanate: 4-chloroaniline is reacted with a phosgenating agent, such as triphosgene (B27547) (a safer alternative to phosgene (B1210022) gas), in an inert solvent like ethyl acetate. The reaction is typically carried out at a low temperature (0-5 °C) and then refluxed to ensure completion.[6]

-

Reaction with Dimethylamine: The resulting 4-chlorophenyl isocyanate is then treated with an aqueous solution of dimethylamine or by bubbling dimethylamine gas through the isocyanate solution in an inert solvent (e.g., diethyl ether, toluene). This exothermic reaction yields monuron (B1676734), which often precipitates as a white solid.[6]

-

Purification: The crude monuron is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization.[6]

Quantitative Data for Monolinuron Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Chloroaniline | [6] |

| Key Intermediate | 4-Chlorophenyl Isocyanate | [6] |

| Reagent for Urea Formation | Dimethylamine | [6] |

| Typical Yield | High (specific yield data not provided in the source) | [6] |

Anilofos (B1665504) is a selective herbicide used for the control of annual grasses and sedges in rice cultivation.[1] Its synthesis utilizes N-isopropyl-4-chloroaniline as a key intermediate.

Experimental Protocol: Synthesis of Anilofos

The synthesis of anilofos involves the condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with a salt of O,O-dimethyl phosphorodithioic acid.[7]

-

Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.[7]

-

Condensation Reaction: To a solution of Ammonium O,O-dimethyl phosphorodithioate (B1214789) (0.55 mole) in water (200 ml), 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (0.5 mole) is added, along with a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.2 g).[7]

-

Reaction Conditions: The reaction mixture is heated to 50°C and stirred for 5 hours. The progress of the reaction is monitored by HPLC.[7]

-

Isolation and Purification: Upon completion, the mixture is cooled to 5°C to allow for the precipitation of the anilofos product. The solid is then filtered, washed with water, and dried.[7]

Quantitative Data for Anilofos Synthesis

| Parameter | Value | Reference |

| Reactant 1 | 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide | [7] |

| Reactant 2 | Ammonium O,O-dimethyl phosphorodithioate | [7] |

| Catalyst | Tetrabutylammonium chloride | [7] |

| Reaction Temperature | 50°C | [7] |

| Reaction Time | 5 hours | [7] |

| Yield | 85.8 - 88.7% | [8] |

| Purity | 94.3 - 96.1% | [8] |

Pyraclostrobin (B128455) is a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi.[9] Its synthesis is a multi-step process where 4-chloroaniline is a precursor to a key intermediate, 4-chlorophenylhydrazine (B93024) hydrochloride.[10][11]

Experimental Protocol: Synthesis of Pyraclostrobin

The synthesis of pyraclostrobin involves the reaction of 1-(4-chlorophenyl)-1H-pyrazol-3-ol with methyl [2-(bromomethyl)phenyl]methoxycarbamate.[12][13]

-

Synthesis of 4-Chlorophenylhydrazine Hydrochloride: 4-chloroaniline is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield 4-chlorophenylhydrazine hydrochloride.[6]

-

Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol: 4-Chlorophenylhydrazine hydrochloride is reacted with acrylamide (B121943) in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to 80°C for 6 hours. The intermediate pyrazolidinone is then oxidized, for example with air in the presence of ferric chloride, to yield 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[14]

-

Synthesis of Methyl [2-(bromomethyl)phenyl]methoxycarbamate: This intermediate is synthesized from o-xylene (B151617) through a series of reactions including bromination.[15]

-

Final Condensation: 1-(4-chlorophenyl)-1H-pyrazol-3-ol (0.12 mol) and methyl N-methoxy-N-(2-bromomethylphenyl) carbamate (B1207046) (0.1 mol) are reacted in acetone (B3395972) with potassium carbonate (0.15 mol) under reflux for 7 hours to yield pyraclostrobin.[13]

-

Purification: The product is isolated by filtration and can be purified by crystallization from methanol.[13]

Quantitative Data for Pyraclostrobin Synthesis

| Parameter | Value | Reference |

| Overall Yield | ~48% | [11] |

| Purity | >98.0% | [11] |

| Yield of 1-(4-chlorophenyl)-3-pyrazolol | 79.8% | [14] |

| Yield of final methylation step | 85 - 92.2% | [6] |

Boscalid (B143098) is a fungicide that acts as a succinate (B1194679) dehydrogenase inhibitor, disrupting the mitochondrial electron transport chain in fungi.[16][17] A key intermediate in its synthesis, 2-amino-4'-chlorobiphenyl, can be prepared from 4-chloroaniline.

Experimental Protocol: Synthesis of Boscalid

The synthesis of boscalid involves the acylation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.[8]

-

Synthesis of 2-amino-4'-chlorobiphenyl: 4-chloroaniline (p-chloroaniline, 0.03 mol) is subjected to a diazotization reaction with sodium nitrite (0.032-0.033 mol) in the presence of hydrochloric acid at 0-5°C to form a diazonium salt. This is followed by a Gomberg-Bachman reaction with aniline (B41778) under alkaline conditions to produce 2-amino-4'-chlorobiphenyl. The overall yield for this intermediate can reach 80% or higher.[18]

-

Synthesis of 2-chloronicotinoyl chloride: This acid chloride can be prepared from 2-chloronicotinic acid by reaction with a chlorinating agent like thionyl chloride.[1]

-

Final Acylation: 2-amino-4'-chlorobiphenyl is reacted with 2-chloronicotinoyl chloride in a suitable solvent system to yield boscalid.[8]

Quantitative Data for Boscalid Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | p-Chloroaniline | [18] |

| Key Intermediate | 2-amino-4'-chlorobiphenyl | [18] |

| Yield of Diazotization | 97.1 - 97.6% | [18] |

| Overall Yield of Intermediate | ≥ 80% | [18] |

Modes of Action and Signaling Pathways

The agrochemicals synthesized from this compound exhibit diverse modes of action, targeting critical biochemical pathways in the target organisms.

Monolinuron: Inhibition of Photosynthesis

Monolinuron belongs to the phenylurea class of herbicides and acts by inhibiting photosynthesis at photosystem II (PSII).[5] It binds to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species (ROS), ultimately causing cell death.[14]

Caption: Mode of action of the herbicide Monolinuron.

Anilofos: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Anilofos is an organophosphate herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][19] VLCFAs are essential components of cell membranes and cuticular waxes. By inhibiting their synthesis, anilofos disrupts cell division and growth, leading to the death of the weed.[1][20]

Caption: Mechanism of action for the herbicide Anilofos.

Pyraclostrobin: Inhibition of Mitochondrial Respiration and Induction of Apoptosis

Pyraclostrobin is a strobilurin fungicide that targets the mitochondrial respiratory chain.[9] It specifically inhibits complex III (the cytochrome bc1 complex), blocking electron transport and ATP synthesis.[21] This disruption of mitochondrial function leads to the generation of reactive oxygen species (ROS), which can trigger a signaling cascade involving the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in apoptosis (programmed cell death).[3]

Caption: Pyraclostrobin-induced apoptosis signaling pathway.

Boscalid: Inhibition of Succinate Dehydrogenase

Boscalid is a carboxamide fungicide that inhibits succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain.[16][17][22] By blocking the activity of SDH, boscalid disrupts the Krebs cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[16][22]

Caption: Mechanism of action for the fungicide Boscalid.

Conclusion

This compound is an indispensable precursor in the agrochemical industry, enabling the synthesis of a wide array of herbicides and fungicides with diverse modes of action. The synthetic pathways to these vital crop protection agents, while multi-stepped, are well-established and rely on the versatile reactivity of the 4-chloroaniline moiety. Understanding the detailed experimental protocols and the biochemical mechanisms of the final products is crucial for the continued development of effective and safe agrochemicals. The information presented in this guide provides a solid foundation for researchers and professionals working in this critical field.

References

- 1. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 3. Pyraclostrobin induces brain oxidative stress, apoptosis and inflammation through mitochondrial phosphorylation-induced ROS activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 5. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]

- 6. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]

- 7. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]

- 8. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. lookchem.com [lookchem.com]

- 11. Synthesis method of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]

- 12. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]

- 13. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]

- 14. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]

- 16. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 19. chembk.com [chembk.com]

- 20. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 4-Chloroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicity of 4-chloroaniline (B138754) hydrochloride. The information is intended for professionals in research and drug development who may work with this chemical. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key toxicological studies are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Chemical and Physical Properties

4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It typically appears as a white to off-white or pale yellow crystalline solid and is soluble in water.[1]

| Property | Value |

| CAS Number | 20265-96-7[2] |

| Molecular Formula | C₆H₇Cl₂N[2] |

| Molecular Weight | 164.03 g/mol [2] |

| Melting Point | 230°C (sublimes)[3] |

| Synonyms | p-Chloroaniline hydrochloride, 4-Chlorobenzenamine hydrochloride[1][2] |

Safety and Hazard Identification

This compound is classified as a hazardous substance with significant health and environmental risks.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[2][4]

-

Skin Sensitization: May cause an allergic skin reaction (H317).[2][4]

-